(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine
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Overview
Description
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine is a chiral compound that features a tetrahydrofuran ring substituted with a triazole moiety and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Triazole Moiety: The triazole ring is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Dihydrotriazoles.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or infectious diseases.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole moiety is known for its ability to form stable complexes with metal ions, which can be exploited in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-ol: Similar structure but with a hydroxyl group instead of an amine.
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-methylamine: Similar structure but with a methylamine group instead of an amine.
Uniqueness
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine is unique due to the presence of both the triazole and amine functionalities, which can participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Biological Activity
(3R,4S)-4-(1H-1,2,3-triazol-1-yl)tetrahydrofuran-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anti-cancer and anti-cholinesterase activities, and discusses relevant data from recent studies.
- Molecular Formula : C₆H₉N₃O₂
- Molecular Weight : 155.15 g/mol
- CAS Number : 2307774-27-0
- Purity : ≥ 95%
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-cancer and anti-cholinesterase properties.
Anti-Cancer Activity
Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, a study involving various triazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
Compound B | U87 | 45.2 ± 13.0 | PI3K pathway inhibition |
In a specific case study, this compound showed promising results in preclinical trials when tested on tumor-bearing mice, leading to significant suppression of tumor growth compared to control groups .
Anti-Cholinesterase Activity
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer's disease. A study indicated that certain triazole derivatives could inhibit AChE effectively, suggesting that this compound might possess similar properties.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Inhibition of Enzymes : It potentially inhibits key enzymes like AChE and PI3K involved in cell signaling and survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study 1: Anti-Cancer Efficacy
A preclinical study assessed the anti-cancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed through flow cytometry analysis.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects against oxidative stress-induced neuronal damage. The findings suggested that the compound could reduce neuronal death by modulating oxidative stress markers.
Properties
CAS No. |
1820580-62-8 |
---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(3R,4S)-4-(triazol-1-yl)oxolan-3-amine |
InChI |
InChI=1S/C6H10N4O/c7-5-3-11-4-6(5)10-2-1-8-9-10/h1-2,5-6H,3-4,7H2/t5-,6+/m0/s1 |
InChI Key |
MXZGJMZVGJMDBZ-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N2C=CN=N2)N |
Canonical SMILES |
C1C(C(CO1)N2C=CN=N2)N |
Origin of Product |
United States |
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